molecular formula C16H24N2O B3977148 1-ethyl-4-(2-phenylbutanoyl)piperazine

1-ethyl-4-(2-phenylbutanoyl)piperazine

Cat. No.: B3977148
M. Wt: 260.37 g/mol
InChI Key: DEMCXGLTFJAIQW-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-phenylbutanoyl)piperazine is a synthetic piperazine derivative of interest in medicinal chemistry and pharmaceutical research. Piperazine-based structures are frequently explored for their potential biological activity and serve as key scaffolds in drug discovery. This compound features both an ethyl group and a 2-phenylbutanoyl moiety on its piperazine ring, a structural motif that is often associated with interactions in neurological and cardiovascular research areas. For instance, similar N-substituted piperidine and piperazine compounds have been investigated for their inhibitory activity on T-type calcium channels, which are significant targets in the development of novel antihypertensive agents that may avoid side effects like reflex tachycardia . As a building block, this compound can be used in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. Researchers utilize such compounds in high-throughput screening to identify new lead compounds with potential pharmacological effects. This compound is provided for research use only and is strictly intended for laboratory applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-15(14-8-6-5-7-9-14)16(19)18-12-10-17(4-2)11-13-18/h5-9,15H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMCXGLTFJAIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Impact of Substituents on Receptor Binding

Compound Substituent Receptor Affinity (Ki) Selectivity
1 Piperidine + benzyl 594 nM Low
3 Piperazine + benzyl 58 nM Moderate
8 Piperazine + ethylamine 12 nM High

Physicochemical Properties and Solubility

  • Spacer Groups: In 4(1H)-quinolone derivatives, introducing ethylene or methylene spacers between the piperazine and quinolone core improved aqueous solubility (80 μM at pH 2.0 and 6.5) compared to direct attachment (e.g., compound 8a, solubility <20 μM) . The spacer modulates pKa values (6–7 for ethylene spacers vs. 3.8 for direct attachment), enhancing ionization and solubility.
  • ClogD and Metabolic Stability : Piperazine derivatives with lower ClogD values (hydrophilic substituents) demonstrated reduced metabolic clearance, as seen in Chagas disease drug candidates .

Table 2: Solubility and pKa of Piperazine-Substituted Quinolones

Compound Spacer Solubility (μM) pKa (piperazine N)
8a None <20 3.8
8ac Ethylene 80 6.5
8j Methylene 85 5.0

Metabolic Stability and Oxidation

  • Metabolic Hotspots: Piperazine rings are prone to oxidative dealkylation and hydroxylation, as observed in fluoroquinolones (e.g., ciprofloxacin) exposed to MnO2, where the piperazine moiety was the primary site of oxidation . Similarly, deethylation of the ethyl group in 1-ethyl-4-(2-phenylbutanoyl)piperazine could occur, as seen in metabolites of related compounds .
  • Isosteric Replacements : To mitigate metabolic liabilities, piperazine isosteres (e.g., morpholine) have been explored. However, morpholine substitution in coumarin derivatives reduced serotonin receptor affinity by ~90%, underscoring the irreplaceable role of piperazine in certain pharmacological contexts .

Anti-Inflammatory and Antitumor Activity

  • Cyclizine Analogues : Cycl-1 II (1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine) demonstrated anti-inflammatory effects in Wistar rats, suggesting that bulky aromatic substituents on piperazine enhance activity .
  • Chalcone Derivatives : Piperazine-substituted chalcones (e.g., compound 8) showed potent antitumor activity, attributed to the electron-rich nitrogen atoms facilitating interactions with cellular targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-4-(2-phenylbutanoyl)piperazine, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution and acylation reactions. For example, piperazine derivatives are often synthesized via coupling reactions using catalysts like CuSO₄·5H₂O and sodium ascorbate in a solvent system (e.g., DCM/H₂O) under ambient temperature. Reaction progress is monitored by TLC, followed by extraction with ethyl acetate and purification via silica gel chromatography . Solvent choice (e.g., ethanol, DMSO) and catalyst selection are critical for yield optimization .

Q. How is this compound characterized for structural confirmation and purity?

  • Methodology : Spectroscopic techniques such as ¹H/¹³C NMR and IR spectroscopy are used for structural elucidation. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while HPLC or GC-MS assesses purity. For example, intermediates in similar compounds are validated using NMR chemical shifts (e.g., δ 2.5–3.5 ppm for piperazine protons) and HRMS data .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodology : Stability under varying pH, temperature, and light exposure must be tested. Standard protocols include accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) analyzed via HPLC. Piperazine derivatives are often hygroscopic, requiring storage in anhydrous conditions with desiccants .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?

  • Methodology : Synthesize analogs with modifications to the phenylbutanoyl or ethyl groups. Evaluate binding affinities using radioligand assays or surface plasmon resonance (SPR). For example, docking studies on related piperazines reveal interactions with enzymes like acetylcholinesterase or dopamine receptors, guided by computational models .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). Use meta-analysis to identify variables like solvent choice (DMSO vs. saline) or assay interference. For instance, discrepancies in IC₅₀ values may arise from differences in protein expression levels or assay sensitivity .

Q. What computational strategies are employed to predict binding modes and pharmacokinetic properties?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (AMBER, GROMACS) model interactions with targets like GPCRs. ADMET predictions (SwissADME, pkCSM) assess logP, bioavailability, and CYP450 inhibition. For example, piperazine analogs show enhanced blood-brain barrier penetration due to moderate logP values (~2.5) .

Q. How can reaction parameters be optimized to minimize byproducts and maximize yield?

  • Methodology : Use Design of Experiments (DoE) to vary temperature, solvent ratios, and catalyst loading. For click chemistry reactions, a 1:2 DCM/H₂O ratio with 0.3 equiv. CuSO₄ and 0.6 equiv. sodium ascorbate reduces side reactions. Response surface methodology (RSM) identifies optimal conditions, achieving >80% yield in some cases .

Q. What advanced analytical techniques are used to detect trace impurities or degradation products?

  • Methodology : LC-MS/MS or UPLC-QTOF identifies low-abundance byproducts (e.g., hydrolyzed or oxidized derivatives). For example, ethyl ester hydrolysis in similar compounds produces carboxylic acid impurities detectable at 0.1% levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-ethyl-4-(2-phenylbutanoyl)piperazine
Reactant of Route 2
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1-ethyl-4-(2-phenylbutanoyl)piperazine

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